Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.
Mechanism of Action
Target of Action
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of imidazo[2,1-b]thiazole-based chalcones . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers.
Mode of Action
The compound interacts with its targets (cancer cells) by inducing cytotoxic effects . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis . This means that the compound triggers a process of programmed cell death, which is a crucial mechanism for eliminating cancer cells.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death, including the intrinsic (mitochondrial) pathway of apoptosis .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting the progression of the cancer. In particular, one of the compounds tested exhibited significant cytotoxic activity on MCF-7 cells, with an IC50 value of 9.76 µM .
Biochemical Analysis
Biochemical Properties
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolism of other compounds, potentially altering their pharmacokinetic profiles.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of certain enzymes, inhibiting their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages leading to pronounced changes in physiological parameters, including liver enzyme levels and oxidative stress markers.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic profile of cells, leading to changes in energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its functional impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves the reaction of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through various chemical reactions to introduce the phenyl and benzoate groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar core structure but lacks the benzoate group.
3-Methyl-6-(4-trifluoromethyl)phenylimidazo[2,1-b]thiazole: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness: The presence of the benzoate group, in particular, contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELSRWQNPPRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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